N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbutanamide
Description
N-[6-(Diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbutanamide is a synthetic benzothiazole derivative with a molecular formula of C₁₆H₂₃N₃O₃S₂ (calculated average mass: ~369.5 g/mol). The compound features a benzothiazole core substituted at the 6-position with a diethylsulfamoyl group and at the 2-position with a 3-methylbutanamide moiety.
Crystallographic studies of related benzothiazoles often employ SHELX software for structure refinement, suggesting its utility in characterizing this compound’s conformation .
Properties
IUPAC Name |
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S2/c1-5-19(6-2)24(21,22)12-7-8-13-14(10-12)23-16(17-13)18-15(20)9-11(3)4/h7-8,10-11H,5-6,9H2,1-4H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGBAOWCJDGIRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbutanamide typically involves multiple steps, starting with the formation of the benzothiazole ring. One common method involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions. The resulting benzothiazole intermediate is then subjected to sulfonation using diethylsulfamoyl chloride in the presence of a base such as pyridine. Finally, the 3-methylbutanamide group is introduced through an amide coupling reaction using appropriate reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the diethylsulfamoyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of halogen atoms on the benzothiazole ring.
Scientific Research Applications
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbutanamide involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. The diethylsulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake. The 3-methylbutanamide moiety can contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
N-[6-(Diethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide
Key Differences :
- Substituent : The analog replaces the 3-methylbutanamide group with a linear butanamide chain (C₄H₉CONH- vs. C₅H₁₁CONH-).
- Molecular Weight : 355.47 g/mol (analog) vs. 369.5 g/mol (target compound).
- This may alter membrane permeability or metabolic pathways (e.g., cytochrome P450 interactions) .
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | Analog (C15H21N3O3S2) |
|---|---|---|
| Molecular Formula | C₁₆H₂₃N₃O₃S₂ | C₁₅H₂₁N₃O₃S₂ |
| Average Mass (g/mol) | 369.5 | 355.47 |
| Substituent at 2-position | 3-methylbutanamide | Butanamide |
| Key Functional Groups | Diethylsulfamoyl, branched amide | Diethylsulfamoyl, linear amide |
Benzothiazole Derivatives from Patent Literature
The patent in describes benzothiazoles with diverse substituents, such as carboxylic acids (e.g., Example 1: 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid) and bulky adamantyl groups (e.g., Example 24). Key comparisons include:
- Carboxylic Acid Derivatives : These compounds exhibit enhanced solubility due to ionizable groups but may suffer from reduced blood-brain barrier penetration compared to the target compound’s neutral amide group.
Table 2: Pharmacological Profile Hypotheses
| Compound Type | Solubility | Bioavailability | Target Binding Potential |
|---|---|---|---|
| Target Compound | Moderate | High | Moderate (amide-based) |
| Butanamide Analog (C15H21N3O3S2) | Higher | High | Lower (reduced steric bulk) |
| Carboxylic Acid Derivatives | High (ionizable) | Low (CNS) | Variable (pH-dependent) |
| Adamantyl Derivatives | Low | Moderate | High (hydrophobic pockets) |
Research Findings and Implications
- Structural-Activity Relationships (SAR) : The diethylsulfamoyl group is critical for solubility, while branched amides (e.g., 3-methylbutanamide) may optimize metabolic stability compared to linear chains .
- Synthetic Utility : SHELX-based crystallography is widely used for resolving benzothiazole derivatives, enabling precise conformational analysis critical for drug design .
- Patent Trends : The emphasis on bulky substituents (e.g., adamantyl) in patents suggests a focus on high-affinity inhibitors, though solubility remains a challenge .
Biological Activity
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbutanamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 397.6 g/mol
The compound features a benzothiazole core, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The diethylsulfamoyl group enhances its interaction with biological targets.
Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of caspases, particularly procaspase-3. This process is critical for programmed cell death and has been linked to the compound's anticancer properties.
Key Mechanisms:
- Caspase Activation : The compound activates procaspase-3, leading to its conversion into active caspase-3, which is pivotal in the apoptosis pathway.
- Inhibition of Tumor Growth : Studies have shown that compounds similar to this compound exhibit significant tumor growth inhibition in various cancer cell lines.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit potent anticancer activity. For instance, compounds with structural similarities have shown IC values in the low micromolar range against various cancer cell lines.
| Compound | IC (μM) | Target Cell Line |
|---|---|---|
| 8j | 5.2 | U937 (procaspase-3 over-expressing) |
| 8k | 6.6 | U937 (procaspase-3 over-expressing) |
These findings suggest that the presence of the benzothiazole moiety is crucial for the observed anticancer effects.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against various bacterial strains, although detailed studies are required to elucidate specific mechanisms and efficacy levels.
Case Studies and Research Findings
-
Caspase Activation Study :
A study evaluated the caspase activation activity of several benzothiazole derivatives including this compound. The results indicated that this compound significantly activates caspase-3 compared to controls, suggesting its potential as an anticancer agent. -
Neurotoxicity Assessment :
Another investigation assessed the neurotoxic effects of related benzothiazole derivatives. The results showed no significant neurotoxicity at therapeutic doses, indicating a favorable safety profile for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
